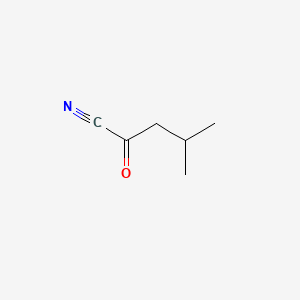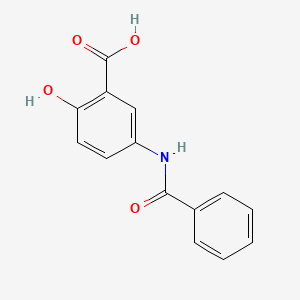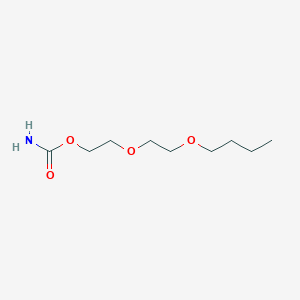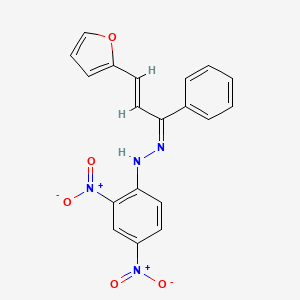![molecular formula C11H4Cl4N2O3S B11998819 2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-yl)carbamoyl]benzoic acid CAS No. 19691-99-7](/img/structure/B11998819.png)
2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-yl)carbamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid is a complex organic compound with the molecular formula C11H4Cl4N2O3S It is characterized by the presence of multiple chlorine atoms and a thiazole ring, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrachloro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid typically involves the reaction of 2,3,4,5-tetrachlorobenzoic acid with 2-aminothiazole. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 2,3,4,5-tetrachloro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the chlorine atoms play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid
- 2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid derivatives
Uniqueness
2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid is unique due to its specific combination of chlorine atoms and the thiazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
19691-99-7 |
|---|---|
Molekularformel |
C11H4Cl4N2O3S |
Molekulargewicht |
386.0 g/mol |
IUPAC-Name |
2,3,4,5-tetrachloro-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H4Cl4N2O3S/c12-5-3(9(18)17-11-16-1-2-21-11)4(10(19)20)6(13)8(15)7(5)14/h1-2H,(H,19,20)(H,16,17,18) |
InChI-Schlüssel |
PEKOAGVRKDREMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(E)-2-phenylethenyl]morpholine](/img/structure/B11998765.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid](/img/structure/B11998766.png)

![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B11998782.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)


![9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998801.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B11998802.png)



